molecular formula C22H16N2O6 B13542692 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-nitrobenzoic acid

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-nitrobenzoic acid

Cat. No.: B13542692
M. Wt: 404.4 g/mol
InChI Key: KTGPLIBFJZWMLK-UHFFFAOYSA-N
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Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-nitrobenzoic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is characterized by the presence of a fluorenyl group, a methoxycarbonyl group, an amino group, and a nitrobenzoic acid moiety. It is primarily used in peptide synthesis and other organic synthesis applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-nitrobenzoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The nitrobenzoic acid moiety is introduced through nitration reactions using nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Piperidine, base (e.g., sodium carbonate).

Major Products Formed

Scientific Research Applications

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in peptide synthesis and other organic synthesis applications.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialized polymers and materials

Mechanism of Action

The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-nitrobenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be selectively removed under basic conditions to allow for the coupling of amino acids. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides.

Comparison with Similar Compounds

Similar Compounds

    3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid: An alanine derivative used in similar applications.

    3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid:

Uniqueness

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-nitrobenzoic acid is unique due to the presence of the nitrobenzoic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C22H16N2O6

Molecular Weight

404.4 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-nitrobenzoic acid

InChI

InChI=1S/C22H16N2O6/c25-21(26)13-9-14(11-15(10-13)24(28)29)23-22(27)30-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20H,12H2,(H,23,27)(H,25,26)

InChI Key

KTGPLIBFJZWMLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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